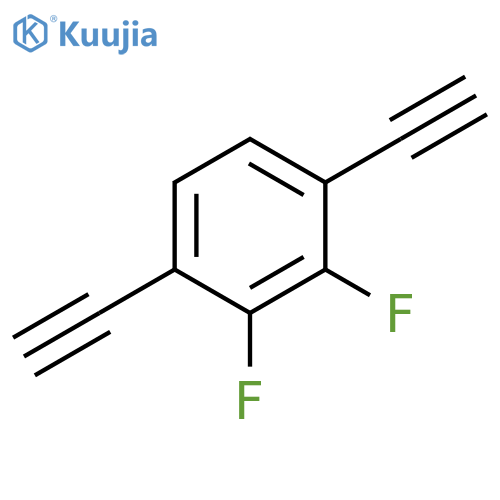Cas no 1430403-93-2 (1,4-Diethynyl-2,3-difluorobenzene)

1430403-93-2 structure
商品名:1,4-Diethynyl-2,3-difluorobenzene
CAS番号:1430403-93-2
MF:C10H4F2
メガワット:162.135569572449
CID:5209188
1,4-Diethynyl-2,3-difluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1,4-Diethynyl-2,3-difluorobenzene
-
- インチ: 1S/C10H4F2/c1-3-7-5-6-8(4-2)10(12)9(7)11/h1-2,5-6H
- InChIKey: VJHNJBKGFCOZHR-UHFFFAOYSA-N
- ほほえんだ: C1(C#C)=CC=C(C#C)C(F)=C1F
1,4-Diethynyl-2,3-difluorobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199295-5g |
1,4-Diethynyl-2,3-difluorobenzene |
1430403-93-2 | 98% | 5g |
¥20221.00 | 2023-11-21 |
1,4-Diethynyl-2,3-difluorobenzene 関連文献
-
Alessandro Pedrini,Angelo Maspero,Silvia Bracco,Angelina Comotti,Simona Galli,Luciano Marchiò,Luca Nardo,Andrea Penoni,Luca Scapinello,Piero Sozzani,Guglielmo Vesco,Massimo Mella New J. Chem. 2020 44 6443
-
A. Comotti,F. Castiglioni,S. Bracco,J. Perego,A. Pedrini,M. Negroni,P. Sozzani Chem. Commun. 2019 55 8999
1430403-93-2 (1,4-Diethynyl-2,3-difluorobenzene) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 61549-49-3(9-Decenenitrile)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
